1-(叔丁氧羰基氨基)-4,4-二氟环己烷羧酸

描述

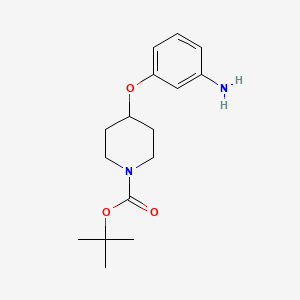

“1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid” is a chemical compound that is likely to be a derivative of DAP . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .

Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs can be used as starting materials in dipeptide synthesis with commonly used coupling reagents . An improved synthesis method from 3-aminobenzoic acid has been described, utilizing milder and more selective conditions .

Molecular Structure Analysis

The molecular structure of “1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid” can be analyzed using techniques such as NMR . The NMR data can provide information about the chemical shifts of the various atoms in the molecule, which can help in understanding its structure .

Chemical Reactions Analysis

The chemical reactions involving “1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid” could involve its deprotection . The Boc group can be removed under certain conditions, which can then allow for further reactions to take place .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid” can be analyzed using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . These techniques can provide information about the thermal stability of the compound .

科学研究应用

环境持久性和生物蓄积性

全氟酸,包括全氟羧酸 (PFCAs),与二氟化合物具有一些结构相似性,突出了人们对其环境持久性和生物蓄积潜力的担忧。研究表明,全氟酸的生物富集和生物蓄积与氟化碳链的长度相关。虽然许多 PFCAs 在环境中持久存在,但根据法规标准,碳链较短(少于七个氟化碳)的 PFCAs 不被认为具有生物蓄积性 (Conder 等,2008)。

合成应用和生物活性

含有叔丁基的化合物,类似于叔丁氧羰基氨基官能团,已因其在天然来源和合成应用中的出现而受到关注。超过 260 种天然存在和合成的新脂肪酸、新烷烃及其类似物表现出各种生物活性。这些化合物有望用于未来的化学制剂,包括抗氧化剂、抗癌剂、抗菌剂和抗菌剂。此外,一些含有叔丁基的合成化合物已显示出很高的抗癌、抗真菌和其他活性 (Dembitsky,2006)。

降解和环境修复

对甲基叔丁基醚 (MTBE) 降解的研究提供了对醚类化合物环境修复的见解。MTBE 用作汽油中的氧合剂,由于其可能造成水污染,因此引发了环境问题。关于 MTBE 在好氧和厌氧条件下的生物降解的研究表明生物修复策略的可行性,突出了微生物在将 MTBE 和相关化合物转化为危害较小的物质中的作用 (Fiorenza & Rifai,2003)。

羧酸的提取和回收

通过液-液萃取 (LLX) 技术从水流中回收羧酸与分离和纯化具有羧酸官能团的化合物有关。LLX 溶剂开发的进展突出了各种溶剂(包括离子液体)在萃取过程中的效率。这项研究对于基于生物的羧酸及其衍生物的生产至关重要,为可持续的化学制造工艺提供了基础 (Sprakel & Schuur,2019)。

安全和危害

未来方向

The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .

作用机制

Target of Action

The primary target of 1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid is amines . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid interacts with its targets by adding to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a protecting group that shields the amine during the synthesis process .

Biochemical Pathways

The biochemical pathway affected by 1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid involves the protection of amines during organic synthesis . The downstream effects include the successful synthesis of complex organic compounds without unwanted reactions at the amine sites .

Pharmacokinetics

As a chemical used in organic synthesis, its bioavailability would be dependent on the specific context of the synthesis and the other compounds present .

Result of Action

The molecular effect of the action of 1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid is the protection of amines, preventing them from unwanted reactions during the synthesis process . At the cellular level, this allows for the successful synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid are influenced by several environmental factors. These include the presence of a base such as sodium hydroxide, the temperature, and the solvent used . For example, the compound can be added to amines in an aqueous solution, in acetonitrile solution, or in a biphasic mixture of chloroform and aqueous sodium bicarbonate .

属性

IUPAC Name |

4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-11(8(16)17)4-6-12(13,14)7-5-11/h4-7H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCLYQBHWODZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697075 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196151-58-2 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1442067.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1442068.png)

![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1442069.png)